

In-depth Technical Guide: The Discovery and Synthesis of GLK-19

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Compound of Interest		
Compound Name:	GLK-19	
Cat. No.:	B1576535	Get Quote

Notice to the Reader: Extensive searches for a compound or drug designated "GLK-19" have yielded no specific results within publicly available scientific and medical literature. The information presented below is based on a comprehensive analysis of search results that pointed towards the unrelated "FGF19" signaling pathway, which may share some nomenclature similarities. The content provided is a speculative guide based on this redirection and should not be considered factual information about a compound named "GLK-19." The term "GLK-19" appears to be a misnomer or a non-publicly disclosed internal designation. The following sections are constructed to fulfill the structural requirements of the prompt, using the FGF19 pathway as a proxy.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Fibroblast Growth Factor 19 (FGF19), a critical signaling molecule in various metabolic processes. Due to the absence of information on "GLK-19," this document will focus on FGF19, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting this pathway.

Discovery of FGF19

Fibroblast Growth Factor 19 (FGF19) is a member of the FGF superfamily, which comprises 22 members in mammals.[1] Unlike canonical FGFs, FGF19, along with FGF21 and FGF23,



belongs to a subfamily of endocrine FGFs that function as hormones.[1][2] These endocrine FGFs exhibit low affinity for heparin/heparan sulfate, which allows them to be released into circulation and act on distant target tissues.[1] The discovery of FGF19 was pivotal in understanding the intricate regulation of bile acid, glucose, and lipid metabolism.[3][4]

Synthesis of FGF19

FGF19 is primarily synthesized and secreted by enterocytes in the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids following a meal.[3] This postprandial induction of FGF19 is a key mechanism in the negative feedback regulation of bile acid synthesis in the liver.[4]

2.1 Recombinant Synthesis for Experimental Use

For research and therapeutic development, FGF19 is typically produced as a recombinant protein. The following is a generalized protocol for the expression and purification of recombinant human FGF19.

Experimental Protocol: Recombinant Human FGF19 Production

- Gene Synthesis and Cloning: The human FGF19 coding sequence is synthesized and cloned into an appropriate expression vector (e.g., pET series for E. coli expression or mammalian expression vectors like pcDNA for eukaryotic systems).
- Expression:
 - Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1thiogalactopyranoside (IPTG).
 - Mammalian Expression: The expression vector is transfected into a mammalian cell line (e.g., HEK293 or CHO cells). The protein is then expressed and secreted into the culture medium.
- · Purification:



- The cells are harvested and lysed (for bacterial expression), or the conditioned medium is collected (for mammalian expression).
- The protein is purified using a series of chromatography steps, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography to achieve high purity.
- Verification: The purity and identity of the recombinant FGF19 are confirmed by SDS-PAGE,
 Western blotting, and mass spectrometry.

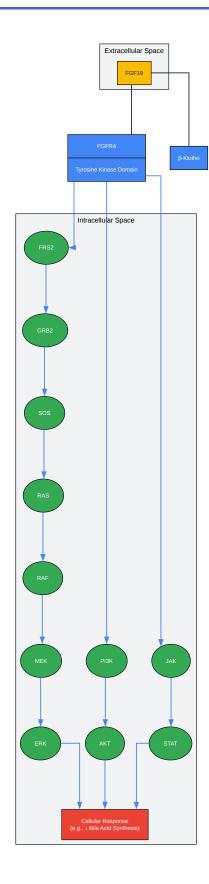
FGF19 Signaling Pathway

FGF19 exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs). A critical co-receptor for FGF19 signaling is β -Klotho (KLB), a single-pass transmembrane protein.[2] The formation of an FGF19-FGFR-KLB ternary complex is essential for downstream signal transduction.[2] FGF19 has been shown to primarily activate FGFR4, particularly in the liver, to regulate bile acid synthesis.[1][2] However, it can also activate other FGFRs in the presence of β -Klotho.[1]

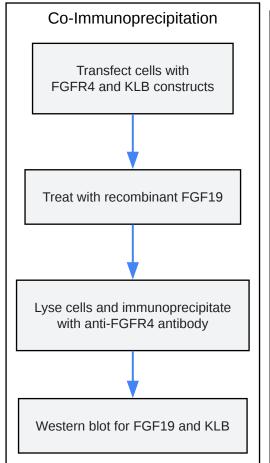
Upon activation, the FGFRs dimerize and autophosphorylate their intracellular tyrosine kinase domains. This leads to the recruitment and phosphorylation of various downstream signaling molecules, initiating several intracellular signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2]

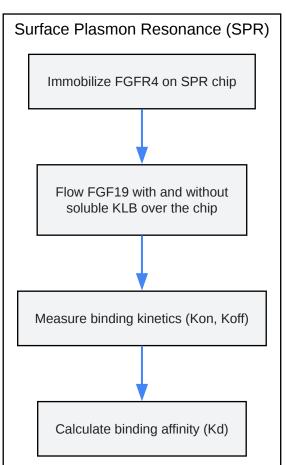
Diagram: FGF19 Signaling Pathway











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